molecular formula C23H18Cl2N4O B4104141 1-(3-chlorophenyl)-3-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea

1-(3-chlorophenyl)-3-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea

Cat. No.: B4104141
M. Wt: 437.3 g/mol
InChI Key: AJUOIZZDFVQXBE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O/c1-14-21(15-9-11-16(24)12-10-15)22(28-20-8-3-2-7-19(20)26-14)29-23(30)27-18-6-4-5-17(25)13-18/h2-13,21H,1H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUOIZZDFVQXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazepine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chlorophenyl groups is carried out via electrophilic aromatic substitution reactions.

    Urea Formation: The final step involves the reaction of the benzodiazepine derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine oxides, while reduction could produce benzodiazepine amines.

Scientific Research Applications

N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-(3-chlorophenyl)-N’-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its dual chlorophenyl groups and urea linkage are not commonly found in other compounds, potentially leading to unique interactions with biological targets.

Biological Activity

1-(3-Chlorophenyl)-3-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea is a compound of significant interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Molecular Formula : C19H17Cl2N3O
Molecular Weight : 372.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The benzodiazepine moiety is known for its role in modulating neurotransmitter systems, particularly the GABAergic system, which plays a crucial role in anxiety and seizure disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar benzodiazepine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHCT11612.5
1-(2-Hydroxy-3-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideA5490.39
1-(3-Chlorophenoxy)-2-hydroxypropyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideMCF-70.46

These results indicate that the compound exhibits promising anticancer activity, particularly against colorectal and lung cancer cell lines.

Neuropharmacological Effects

The compound's benzodiazepine structure suggests potential neuropharmacological effects. Studies on related compounds have shown that they act as positive allosteric modulators of GABA receptors, leading to anxiolytic and sedative effects. For example, derivatives have been tested for their ability to enhance GABAergic transmission in vitro, demonstrating effective modulation of neuronal excitability.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of benzodiazepines that included the target compound. The study found that modifications at specific positions significantly altered the binding affinity and biological activity:

  • Synthesis Method : The compound was synthesized using a multi-step process involving nucleophilic substitution and cyclization.
  • Biological Evaluation : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chlorophenyl)-3-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea
Reactant of Route 2
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1-(3-chlorophenyl)-3-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea

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